molecular formula C10H16N4O2 B1280420 tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 398491-59-3

tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No. B1280420
M. Wt: 224.26 g/mol
InChI Key: BEVRTOCHMXNPLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl substituted pyrazole derivatives is well-documented. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a versatile method for the preparation of these compounds . Additionally, tert-butyl amides derived from Ugi reactions have been shown to undergo cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under microwave irradiation, demonstrating the utility of tert-butyl isocyanide as a convertible reagent .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrazoles has been studied using various spectroscopic methods. For example, the crystal structure of 7-amino-8-R-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines has been determined by X-ray crystal diffraction, revealing a planar conjugated heteronucleus prone to forming hydrogen bonds . Similarly, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates has been analyzed using NMR spectra, providing insights into the conformational equilibrium of these molecules .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted pyrazoles includes various transformations. For instance, the reactions of tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazines with N-bromosuccinimide have afforded novel diastereomerically pure dicarboxylates, with the regio- and stereoselectivity of these reactions being discussed . Electrophilic halogenation and cycloaddition reactions have also been considered for tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrazoles are characterized by their spectroscopic features and hydrogen bonding capabilities. For example, the hydrogen-bonded chains and supramolecular structures of various 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles have been described, highlighting the importance of hydrogen bonding in determining the supramolecular architecture of these compounds . The thermal, X-ray, and DFT analyses of tert-butyl substituted thieno[2,3-c]pyridine dicarboxylates have provided additional information on their stability and intramolecular interactions .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Halo-Substituted Derivatives

    Researchers developed a method for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, which involves tert-butyl nitrite and trimethylsilyl halides. This process led to the creation of new halo-substituted derivatives, highlighting the compound's utility in synthesizing novel chemical entities (Ivanov et al., 2017).

  • Intermediate in Target Molecule Synthesis

    The compound serves as a crucial intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1. This illustrates its role in the synthesis of complex molecules for potential therapeutic applications (Zhang et al., 2022).

  • Synthesis of Acetyl-CoA Carboxylase Inhibitors

    A study reported the synthesis of acetyl-CoA carboxylase inhibitors using a related compound. This indicates the potential application of tert-butyl pyrazole derivatives in developing new inhibitors (Huard et al., 2012).

Chemical Reactivity Studies

  • Investigating Anionic Cascade Reactions

    The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates led to rapid cascade reactions forming new compounds. This study shows the compound's reactivity in forming diverse chemical structures (Ivanov, 2020).

  • Synthesis of Novel Amino Derivatives

    Research on the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides showcases the compound's utility in creating novel amino derivatives for potential applications (Bobko et al., 2012).

  • Role in Organocatalyzed Synthesis

    The compound was used in the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, highlighting its role in facilitating organocatalysis (Hozjan et al., 2023).

Additional Applications

  • Multigram Synthesis of Fluoroalkyl-Substituted Compounds

    This study involves the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale, demonstrating the compound's scalability for industrial applications (Iminov et al., 2015).

  • Formation of Hydrogen-Bonded Chains

    A study on the formation of hydrogen-bonded chains and aggregates in certain pyrazole derivatives further shows the compound's relevance in understanding molecular interactions (Abonía et al., 2007).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

tert-butyl 3-amino-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-4-6-7(5-14)12-13-8(6)11/h4-5H2,1-3H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVRTOCHMXNPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462672
Record name tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

CAS RN

398491-59-3
Record name tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

N-Boc-3-cyano-4-pyrrolidinone (5 g, 23.78 mmol) and hydrazine monohydrochloride (1.629 g, 23.78 mmol) were dissolved in ethanol (140 ml). The mixture was heated to 60° C. for 3 h. The mixture was cooled to 0° C. and saturated aqueous NaHCO3 (50 mL) was added slowly, remaining water was extracted four times with ethyl acetate. The organic phase was dried over Na2SO4 (anhydrous). The residue was purified by column chromatography on silica gel Biotage 40M, eluting with EtOAc/MeOH/aqueous ammonia (gradient from 0 to 10%) to give the title product as a yellow foam. LC-MS: 224.99 (M+1).
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5 g
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1.629 g
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140 mL
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50 mL
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Synthesis routes and methods II

Procedure details

To a solution of anhydrous hydrazine (0.082 mL) in ethanol (6.5 mL) was added hydrogen chloride (1.43 mL, 2N solution in diethyl ether). The reaction mixture was stirred for 5 min, then tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate was added and the mixture heated to reflux. After 1 h the mixture was cooled to ambient temperature and diluted with a mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution (1:1, 20 mL). The layers were separated and the aqueous phase extracted with ethyl acetate (3×15 mL). The combined organic phases were dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The residue was purified on a Biotage Horizon® system (silica gel, 0 to 100% ethyl acetate/hexanes followed by 0 to 20% methanol/ethyl acetate gradient) to give the title compound. LC/MS 225.2 (M+1).
Quantity
0.082 mL
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reactant
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1.43 mL
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6.5 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 2
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 3
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 4
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 5
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Citations

For This Compound
1
Citations
SL Mínguez - 2011 - scholar.archive.org
Prostate cancer is a commonly diagnosed variety of cancer amongst men. Early prostate cancer causes no symptoms. In later stages of the disease it can cause symptoms similar to …
Number of citations: 0 scholar.archive.org

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